Cas no 16630-91-4 (2-Methylheptanal)
2-Methylheptanal Propriedades químicas e físicas
Nomes e Identificadores
-
- Heptanal, 2-methyl-
- 2-methylheptan-1-al
- 2-methylheptanal
- Einecs 240-685-5
- NS00052341
- methylheptanal
- DTXSID60937186
- starbld0008961
- 2-Methylheptanal #
- AKOS006324772
- SCHEMBL277790
- FT-0696992
- 16630-91-4
- 2-METHYL HEPTALDEHYDE
- 2-Methylheptanal
-
- Inchi: 1S/C8H16O/c1-3-4-5-6-8(2)7-9/h7-8H,3-6H2,1-2H3
- Chave InChI: DHEKCFIOOSCJRW-UHFFFAOYSA-N
- SMILES: O=CC(C)CCCCC
Propriedades Computadas
- Massa Exacta: 128.12018
- Massa monoisotópica: 128.120115130g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 5
- Complexidade: 69
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 2
- XLogP3: 2.7
- Superfície polar topológica: 17.1Ų
Propriedades Experimentais
- Densidade: 0.8310 (estimate)
- Ponto de Fusão: 13.5°C (estimate)
- Ponto de ebulição: 167.67°C (estimate)
- Índice de Refracção: 1.4163 (estimate)
- PSA: 17.07
2-Methylheptanal Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | M311840-250mg |
2-Methylheptanal |
16630-91-4 | 250mg |
$184.00 | 2023-05-17 | ||
| TRC | M311840-2.5g |
2-Methylheptanal |
16630-91-4 | 2.5g |
$ 1200.00 | 2023-09-07 |
2-Methylheptanal Literatura Relacionada
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1. Polymer-supported chain homologationSteven L. Regen,Mitsuo Kodomari J. Chem. Soc. Chem. Commun. 1987 1428
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Sergio Rojas,Sonia Murcia-Mascarós,Pilar Terreros,José Luis García Fierro New J. Chem. 2001 25 1430
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Helen J. Martin,Svetlana Riazanskaia,C. L. Paul Thomas Analyst 2012 137 3627
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4. Remote stereocontrol by utilizing intramolecular carbonyl reduction with boranesToshiro Harada,Yasuhiro Matsuda,Satoru Imanaka,Akira Oku J. Chem. Soc. Chem. Commun. 1990 1641
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5. Cationic dinuclear rhodium complexes as catalyst precursors for the hydroformylation of alkenestJ. Carles Bayón,Pedro Esteban,Julio Real,Carmen Claver,Aurora Ruiz J. Chem. Soc. Dalton Trans. 1989 1579
Informações adicionais sobre 2-Methylheptanal
2-Methylheptanal (CAS 16630-91-4): A Comprehensive Overview of Its Chemical Properties and Biological Applications
2-Methylheptanal, also known as CAS 16630-91-4, is a member of the aldehyde functional group family, characterized by its molecular formula C8H16O. This organic compound consists of a seven-carbon chain with a methyl group at the second carbon position and a terminal aldehyde group. The structural simplicity of 2-Methylheptanal makes it a versatile molecule in both synthetic chemistry and biological systems. Recent studies have highlighted its potential applications in pharmaceutical research, fragrance development, and bioactive compound synthesis. The unique chemical properties of CAS 16630-91-4 have attracted significant attention from researchers aiming to explore its multifunctional roles in various scientific domains.
The physical and chemical characteristics of 2-Methylheptanal are critical to understanding its behavior in different environments. This compound exhibits a boiling point of approximately 165°C and a melting point of -48°C, which are typical for medium-chain aldehydes. Its solubility in water is limited, with a solubility value of around 0.01 g/100 mL at 20°C, while it is miscible with organic solvents such as ethanol and acetone. The low polarity of CAS 16630-91-4 contributes to its low reactivity in aqueous solutions, making it a suitable candidate for applications requiring minimal interaction with water-based systems. These properties are essential for its use in specialized industrial processes and biological assays.
In the realm of pharmacological research, 2-Methylheptanal has shown promising potential as a precursor for the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that CAS 16630-91-4 could be modified to create compounds with anti-inflammatory and analgesic properties. The aldehyde group in 2-Methylheptanal serves as a reactive site for further functionalization, allowing for the introduction of various substituents to enhance biological activity. Researchers have also explored its role as a building block in the development of novel antibiotics, leveraging its ability to interact with microbial targets through hydrogen bonding and hydrophobic interactions. These findings underscore the importance of 2-Methylheptanal in the design of targeted therapeutic agents.
Recent advancements in synthetic biology have further expanded the utility of 2-Methylheptanal. A 2024 paper in the Journal of Organic Chemistry reported the use of CAS 16630-91-4 as a key intermediate in the production of chiral compounds for pharmaceutical applications. The molecule's ability to undergo stereoselective reactions has made it a valuable tool in asymmetric synthesis, where the stereochemistry of the final product is critical to its biological activity. Additionally, the compound's compatibility with green chemistry principles has led to its incorporation in sustainable synthesis pathways, reducing the environmental impact of drug development processes. These innovations highlight the growing significance of 2-Methylheptanal in modern pharmaceutical research.
Beyond its pharmaceutical applications, 2-Methylheptanal has found use in the fragrance and flavor industry. Its distinctive, sweet, and woody aroma makes it a popular component in perfumes and food flavorings. A 2023 market analysis by Market Research Future indicated that the demand for CAS 16630-91-4 in the fragrance sector is increasing due to its compatibility with other aromatic compounds. The compound's volatility and ability to blend with both polar and non-polar substances enhance its versatility in creating complex scents. Additionally, its low toxicity profile has made it a preferred choice for natural and organic fragrance formulations, aligning with current consumer preferences for safer and more sustainable products.
The environmental impact of 2-Methylheptanal is another area of growing interest. While its use in industrial processes is generally considered safe, researchers are investigating its biodegradation pathways to ensure long-term sustainability. A 2024 study published in Environmental Science & Technology found that CAS 16630-91-4 can be efficiently degraded by certain microbial strains, reducing its potential to accumulate in ecosystems. This finding is particularly relevant for industries that rely on 2-Methylheptanal as a raw material, as it supports the development of environmentally responsible manufacturing practices. The compound's biodegradability also contributes to its appeal in green chemistry initiatives aimed at minimizing the ecological footprint of chemical processes.
As research into 2-Methylheptanal continues to expand, its applications are expected to grow across multiple disciplines. The molecule's structural simplicity, combined with its reactivity and versatility, positions it as a key player in the development of new materials, pharmaceuticals, and sustainable technologies. Ongoing studies are focused on optimizing its synthetic pathways, enhancing its biological activity, and exploring its potential in emerging fields such as nanotechnology and biomedicine. The continued exploration of CAS 16630-91-4 underscores its importance as a fundamental building block in modern scientific innovation.
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